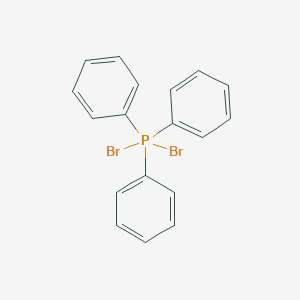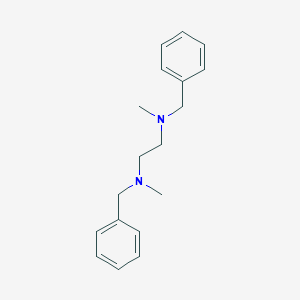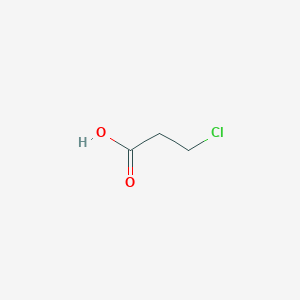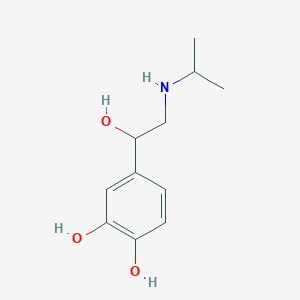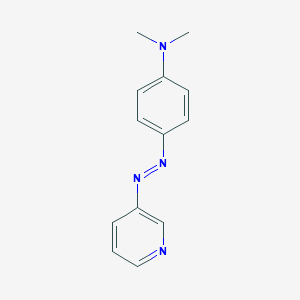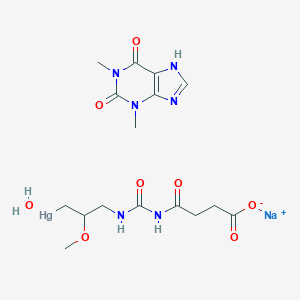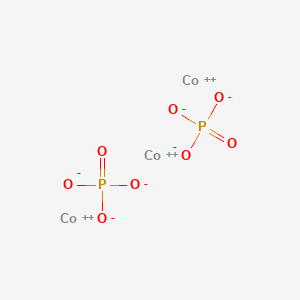
Cobalt(II) phosphate
Übersicht
Beschreibung
Cobalt(II) phosphate is an inorganic compound with the formula Co3(PO4)2 . It is a commercial inorganic pigment known as cobalt violet . Thin films of this material are water oxidation catalysts .
Synthesis Analysis
The tetrahydrate Co3(PO4)2•4H2O precipitates as a solid upon mixing aqueous solutions of cobalt(II) and phosphate salts . Upon heating, the tetrahydrate converts to the anhydrous material . A simple synthetic strategy is proposed for the production of porous cobalt phosphate nanoparticles (NPs) by a simple wet chemical route .
Molecular Structure Analysis
According to X-ray crystallography, the anhydrous Co3(PO4)2 consists of discrete phosphate (PO3−4) anions that link Co2+ centres . The cobalt ions occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio .
Chemical Reactions Analysis
Cobalt is a robust metal that has shown a unique selectivity towards phosphate in potentiometric sensors . Different proposals of the cobalt-phosphate chemical reactions on the electrode surface have been reviewed .
Physical And Chemical Properties Analysis
Cobalt(II) phosphate has a molar mass of 366.74231 g/mol . It appears as a violet solid . It has a density of 3.81 g/cm3 . It is insoluble in water . Its solubility product (Ksp) is 2.05 × 10−35 . Its melting point is 1,160 °C .
Wissenschaftliche Forschungsanwendungen
Ionic Conductors and Ion Exchangers
Cobalt phosphates with open framework present various physical performances in relation to their structures . The development of new materials that could potentially be ionic conductors or ion exchangers led researchers to examine the Co-P-O and A-Co-P-O crystallographic systems . These materials have interesting properties, in particular ionic conductivity .
Battery Technology
Cobalt phosphates have been studied for their potential use in battery technology . They have been found to have interesting electrical properties, which could be beneficial in the development of new battery technologies .
Structural Composition
The structural studies of cobalt phosphates show structural diversity with open anionic frameworks showing tunnels (3D) and inter-sheet space (2D) . This structural composition is important for their various applications .
Oxygen Evolution Reaction (OER) Electrocatalysts
Cobalt phosphate (CoPi) based material has attracted great attention due to its low cost, abundance, good stability, high catalytic activity, and redox properties . It has been studied for its potential use as an OER electrocatalyst . The sluggishness of the oxygen evolution reaction (OER) at the anode hinders the electrolysis efficiency of water splitting . Thus, the preparation of a high-performance OER catalyst is key to the electrolysis process .
Green Hydrogen Production
Water splitting is currently the most promising technology for preparing green hydrogen on a large scale . Cobalt phosphate (CoPi) based material has been studied for its potential use in this application due to its low cost, abundance, good stability, high catalytic activity, and redox properties .
Wirkmechanismus
Target of Action
Cobalt(II) phosphate primarily targets the biochemical pathways involved in ionic conduction and ion exchange . It is also known to interact with phosphate anions . The cobalt ions in the compound occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio .
Mode of Action
Cobalt(II) phosphate interacts with its targets through its unique crystallographic structure . The compound forms a 3D framework where phosphate anions of formulation [PO3]n n− (n tends to infinity) develop into long chains of PO4 tetrahedra linked together by CoO6 octahedra . This structure allows the compound to exhibit various physical performances, particularly in relation to ionic conduction and ion exchange .
Biochemical Pathways
The compound’s interaction with biochemical pathways is primarily related to its ionic conduction and ion exchange properties . These properties are influenced by the compound’s crystallographic structure, which includes cobalt ions and phosphate anions . The compound’s ability to conduct ions and facilitate ion exchange can affect various biochemical processes, although the specific pathways and downstream effects may vary depending on the context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cobalt(II) phosphate is limited. It is known that the compound isinsoluble in water , which could impact its bioavailability
Result of Action
The primary result of Cobalt(II) phosphate’s action is its ability to facilitate ionic conduction and ion exchange . These properties can have various molecular and cellular effects, depending on the specific context and application. For instance, the compound has been used in the manufacture of cathodes of rechargeable lithium-ion batteries due to its ionic conduction properties .
Action Environment
The action of Cobalt(II) phosphate can be influenced by various environmental factors. For instance, the compound’s ionic conduction and ion exchange properties can be affected by the presence of monovalent cations . Additionally, the compound is relatively stable in air and is more stable in environments with lower humidity . Its solubility can also be influenced by the pH of the environment .
Safety and Hazards
Cobalt(II) phosphate is harmful if swallowed . It causes skin irritation and may cause an allergic skin reaction . It causes serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cobalt(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893875 | |
| Record name | Cobalt orthophosphate (Co3(PO4)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cobalt(II) phosphate | |
CAS RN |
13455-36-2 | |
| Record name | Cobaltous phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt orthophosphate (Co3(PO4)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALTOUS PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of cobalt(II) phosphate influence its properties?
A1: Cobalt(II) phosphate commonly exhibits tetrahedral coordination of phosphate (PO4) units around the cobalt(II) ions. This arrangement leads to the formation of various structures, including layered, chain-like, and open-framework structures. These structural variations directly impact properties such as ion exchange capacity, catalytic activity, and magnetic behavior. [, , , ]
Q2: Does cobalt(II) phosphate display any interesting spectroscopic features?
A2: Yes, cobalt(II) phosphate exhibits characteristic peaks in various spectroscopic techniques. For instance, in UV-Vis spectroscopy, it shows absorption bands related to d-d electronic transitions in cobalt(II) ions, often resulting in vibrant colors ranging from purple to blue. []
Q3: How does cobalt(II) phosphate interact with other materials?
A3: The compatibility of cobalt(II) phosphate with other materials depends on the specific application and conditions. For example, it can be incorporated into composite materials for specific functionalities. Notably, studies have investigated its use in conjunction with titanium dioxide (TiO2) for photocatalytic applications. []
Q4: Does cobalt(II) phosphate exhibit catalytic activity?
A4: Yes, cobalt(II) phosphate has shown promising catalytic activity in various reactions. For instance, a tetranuclear cobalt(II) phosphate complex has demonstrated exceptional efficiency as a catalyst for electrochemical water oxidation under alkaline conditions. []
Q5: What influences the catalytic activity of cobalt(II) phosphate?
A5: Factors such as the coordination environment of cobalt(II) ions, the presence of structural defects, and the overall structure play a crucial role in determining the catalytic activity and selectivity of cobalt(II) phosphate. []
Q6: Have computational methods been used to study cobalt(II) phosphate?
A6: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to gain insights into the electronic structure, bonding, and reactivity of cobalt(II) phosphate complexes. These studies contribute to understanding reaction mechanisms and designing improved catalysts. []
Q7: What are some common methods for synthesizing cobalt(II) phosphate?
A7: Several synthetic routes exist, including hydrothermal synthesis, solid-state reactions, and precipitation methods. Hydrothermal synthesis, often employing organic templates, has proven particularly successful in obtaining cobalt(II) phosphates with tailored structures. [, , , ]
Q8: Can the structure of cobalt(II) phosphate be modified?
A8: Yes, structural modifications can be achieved by varying the synthesis conditions, such as temperature, pH, and the use of different templates or precursors. These modifications allow for fine-tuning the properties of cobalt(II) phosphate for specific applications. [, , , ]
Q9: What are the potential applications of cobalt(II) phosphate?
A9: Cobalt(II) phosphate finds applications in diverse fields, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




